pyrimido[1,2-a]purin-10(1H)-one chemical structure and properties
pyrimido[1,2-a]purin-10(1H)-one chemical structure and properties
The following technical guide provides an in-depth analysis of the pyrimido[1,2-a]purin-10(1H)-one scaffold, a tricyclic heterocyclic system primarily known in the biochemical context as M1G (when the base is considered) or M1dG (when attached to a deoxyribose moiety).
This guide is structured for researchers in medicinal chemistry, toxicology, and structural biology.
Structural Topology, Synthesis, and Biological Interface
Executive Summary & Chemical Identity
The pyrimido[1,2-a]purin-10(1H)-one system represents a fused tricyclic architecture where a pyrimidine ring is annulated across the N1 and C2 positions of a purine core. This scaffold is most notably recognized as the exocyclic adduct M1G , formed by the condensation of malondialdehyde (MDA)—a lipid peroxidation byproduct—with guanine residues.
Unlike standard purines, this system is highly fluorescent and electrophilic, possessing unique tautomeric properties that drive its mutagenic potential (G
| Feature | Technical Specification |
| IUPAC Name | Pyrimido[1,2-a]purin-10(1H)-one (Base); 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (Nucleoside) |
| Common Alias | M1G (Base), M1dG (Deoxynucleoside) |
| Molecular Formula | |
| Fluorescence | |
| Key Reactivity | Ring-opening hydrolysis to |
Structural Analysis & Topology
The core structure retains the imidazole ring of the purine but modifies the pyrimidine ring into a fused system. The "10-one" designation refers to the carbonyl group derived from the C6 position of the original guanine.
2.1 Connectivity & Numbering
The reaction of MDA (a three-carbon electrophile) with the N1 and
-
Fusion Bond: The N1-C2 bond of the purine becomes the bridgehead.
-
Protonation State: The designation "1H" or "3H" depends on the tautomer and substitution. In the nucleoside (M1dG), the sugar is attached to the nitrogen corresponding to N9 of purine (systematic position 3), locking the tautomer. In the free base, the proton resides on the imidazole ring.
2.2 Visualization: Retrosynthetic Assembly
The following diagram illustrates the condensation of Guanine and Malondialdehyde (MDA) to form the pyrimido[1,2-a]purine core.
Figure 1: Retrosynthetic assembly of the M1G scaffold from Guanine and MDA precursors.
Physicochemical Properties[2][3]
3.1 Fluorescence Characteristics
The pyrimido[1,2-a]purin-10(1H)-one scaffold exhibits intrinsic fluorescence, a property absent in native DNA bases. This is due to the extended conjugation of the tricyclic aromatic system.
-
Excitation (
): 300–320 nm (Strong absorption band). -
Emission (
): 450–480 nm (Blue-green emission). -
Quantum Yield: Highly dependent on solvent polarity and pH. Fluorescence is often quenched in duplex DNA when base-paired with Cytosine (due to ring opening or stacking interactions) but enhanced in single-stranded DNA or hydrophobic pockets.
3.2 Tautomerism and Ring Opening
The scaffold is not chemically inert. It exists in equilibrium with a ring-opened aldehyde form, particularly when paired with Cytosine in a DNA duplex.
-
Closed Form (M1G): Planar, hydrophobic, fluorescent.
-
Open Form (
-OPdG): Formed via hydrolytic attack at the C-N bond. This form allows for Watson-Crick-like hydrogen bonding but is often mutagenic due to "wobble" pairing.
Synthetic Protocols
To study this scaffold, researchers must often synthesize the standard chemically rather than isolating it from biological matrices.
Protocol A: Chemical Synthesis of M1G Base
Objective: Synthesis of pyrimido[1,2-a]purin-10(1H)-one from Guanine.
-
Reagents:
-
Guanine (free base) or 2'-Deoxyguanosine (for nucleoside).
-
1,1,3,3-Tetramethoxypropane (TMP) – Acts as a stable MDA precursor.
-
Hydrochloric acid (1 M).
-
Sodium Acetate (buffer).
-
-
Procedure:
-
Activation: Hydrolyze TMP (10 mmol) in 1 M HCl (5 mL) at room temperature for 10 minutes to generate free MDA.
-
Condensation: Add Guanine (2 mmol) dissolved in 1 M HCl. Adjust pH to ~4.0–4.5 using Sodium Acetate.
-
Incubation: Stir the mixture at 37°C for 12–24 hours. The reaction is slower for the free base than the nucleoside due to solubility.
-
Purification: The product precipitates or can be isolated via Preparative HPLC (C18 column).
-
Mobile Phase: Gradient of Ammonium Formate (50 mM, pH 5.0) and Methanol (0%
40%).
-
-
Validation (QC):
-
UV-Vis: Monitor appearance of
at 315 nm. -
Mass Spec: ESI-MS
calculated for : 188.06; Found: 188.1.
-
Protocol B: Fluorescence Detection Assay
Objective: Quantify M1G adducts in DNA samples.
-
Hydrolysis: Digest DNA to monomers using Nuclease P1 and Alkaline Phosphatase.
-
Separation: Inject onto a Reverse-Phase HPLC column.
-
Detection: Set Fluorescence Detector (FLD) to:
-
Calibration: Use the synthetic standard from Protocol A to generate a standard curve.
Biological Signaling & Mutagenicity
The M1G adduct interferes with high-fidelity DNA replication. It blocks replicative polymerases (Pol
5.1 Pathway Visualization
The following diagram details the biological fate of the M1G lesion.
Figure 2: Biological fate of the M1G scaffold: From oxidative generation to mutagenic outcome.
References
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
Schnetz-Boutaud, N., et al. (2000).[2] Pyrimido[1,2-a]purin-10(3H)-one: A Reactive Electrophile in the Genome. Chemical Research in Toxicology. Link
-
VanderVeen, L. A., et al. (2003). The role of ring-opening in the mutagenicity of the malondialdehyde-deoxyguanosine adduct, M1G. Biochemistry. Link
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Fink, S. P., et al. (1997). Mutagenicity of the Malondialdehyde-Deoxyguanosine Adduct in Human Cells. Cancer Research. Link
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Dedon, P. C., et al. (1998). The chemistry and biology of the M1G DNA adduct. Chemical Research in Toxicology. Link
